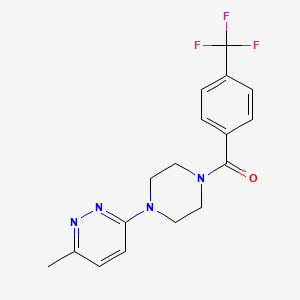

![molecular formula C16H28N2O2 B2464787 tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate CAS No. 1909337-27-4](/img/structure/B2464787.png)

tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

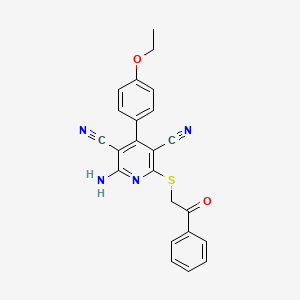

“tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate” is a compound with the CAS Number: 1909337-27-4 . It has a molecular weight of 280.41 . The compound is stored at room temperature and is in the form of a powder .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl ((1R,3S,5r,7r)-2-(aminomethyl)adamantan-2-yl)carbamate” and its Inchi Code is "1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19)" .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Applications De Recherche Scientifique

Mild and Efficient One-Pot Curtius Rearrangement

- "tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate" is used in the Curtius rearrangement process, a mild and efficient one-pot method. This process involves the formation of acyl azides and their conversion to isocyanates, leading to carbamates like tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate (Leogane & Lebel, 2009).

Structural Studies in Crystallography

- This compound is part of a family of isostructural compounds studied for their crystal structures. The molecules in these studies are linked via hydrogen and halogen bonds, providing insights into molecular interactions and crystal formation (Baillargeon et al., 2017).

Study of Metalation and Alkylation Reactions

- Research has explored the ability of tert-butyl carbamate derivatives to undergo metalation between nitrogen and silicon, followed by reactions with electrophiles. These studies contribute to understanding the reactivity and potential applications of silicon-containing organic compounds (Sieburth, Somers, & O'hare, 1996).

Understanding Hydrogen Bonding Mechanisms

- Carbamate derivatives like tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate have been synthesized and analyzed to understand the nature of hydrogen bonding in molecular structures. These studies have implications for designing molecules with specific interaction properties (Das et al., 2016).

Synthesis and Characterization in Organic Chemistry

- This compound has been synthesized and characterized for its reactivity, particularly in the formation of arylpalladium complexes. Such studies contribute to the field of organometallic chemistry and the development of new catalysts and synthetic methods (Stambuli, Bühl, & Hartwig, 2002).

Development of Novel Synthetic Routes

- Tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate has been involved in the development of novel synthetic routes for biologically active compounds, demonstrating its importance in medicinal chemistry and drug development (Tang et al., 2014).

Asymmetric Synthesis

- The compound has been used in asymmetric synthesis, providing building blocks for protease inhibitors. This is crucial for developing therapeutic agents targeting specific biological pathways (Ghosh, Cárdenas, & Brindisi, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-(aminomethyl)-2-adamantyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVLCSCKGLZMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2464709.png)

![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)

![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)

![Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2464714.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464717.png)

![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)